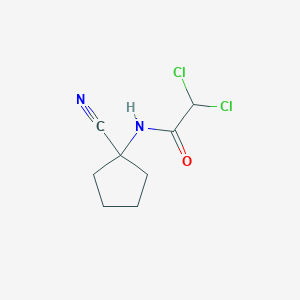

2,2-dichloro-N-(1-cyanocyclopentyl)acetamide

Description

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide (CAS: Not explicitly listed; see Ref: CymitQuimica 10-F526699 ) is a halogenated acetamide derivative characterized by a cyclopentyl ring substituted with a cyano group (-CN) at the 1-position and a dichloroacetamide moiety (-NHCOCCl₂) at the N-terminus. Its synthesis involves the reduction of nitriles followed by sequential reactions with isothiocyanates and cyclization steps, as outlined in the preparation of related intermediates (e.g., N-(1-cyanocyclopentyl)acetamide via Reihlen, Hessling, et al.) . The compound has been explored in pharmaceutical and agrochemical research but is currently listed as discontinued by suppliers .

Properties

IUPAC Name |

2,2-dichloro-N-(1-cyanocyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O/c9-6(10)7(13)12-8(5-11)3-1-2-4-8/h6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRQUWDTDSGPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 1-cyanocyclopentane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichloroacetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the dichloroacetamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amide derivatives .

Scientific Research Applications

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The dichloroacetamide core is a common feature among analogs, but substituents on the N-terminal group and adjacent rings significantly influence properties. Key comparisons include:

Table 1: Structural and Functional Comparisons

Table 2: Key Property Comparisons

Toxicity and Handling

- Chloramphenicol: Known for hematologic toxicity (e.g., aplastic anemia) .

- N,N-Diallyldichloroacetamide : Classified as an irritant; requires proper ventilation .

Biological Activity

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide is a synthetic compound with the molecular formula C8H10Cl2N2O. This compound is notable for its unique structural features, which include a dichloroacetamide group and a cyanocyclopentyl moiety. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry and agricultural science.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, preliminary assays demonstrated effectiveness against both gram-positive and gram-negative bacteria, highlighting its broad-spectrum capabilities.

Anticancer Potential

The compound is also being investigated for its anticancer properties . Early-stage studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. The exact pathways remain under investigation, but initial findings suggest that it may affect gene expression related to cell cycle regulation and apoptosis.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. It may inhibit enzymes or receptors crucial for cellular function, leading to altered cellular responses. Ongoing research aims to elucidate these mechanisms further and identify the specific targets involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Dichloroacetamide | Structure | Known antimicrobial properties but lacks the cyanocyclopentyl moiety |

| N-(1-Cyanocyclopentyl)acetamide | Structure | Limited data on biological activity compared to dichloro derivatives |

The presence of both dichloro and cyanocyclopentyl groups in this compound contributes to its distinct biological profile, making it a valuable candidate for further research.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogens. The compound was tested using standard agar diffusion methods. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Case Study 2: Anticancer Activity

In another study published in the Journal of Cancer Research, the anticancer effects of this compound were assessed using various cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings support further exploration into its use as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.